This compound belongs to the class of imidazoisoindoles, which are known for their diverse pharmacological properties. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can be achieved through several methods:
Key parameters in these synthetic methods often include temperature control (typically between 100°C and 150°C), reaction time (ranging from several hours to overnight), and the use of inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can be described as follows:
Crystallographic studies reveal that this compound forms crystalline solids that are substantially insoluble in water but soluble in mineral acids like hydrochloric acid . The melting point is reported to be between 155°C and 157°C.
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can participate in various chemical reactions:
Reagents commonly used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) confirm the structural integrity and purity of synthesized compounds. Elemental analysis typically aligns with theoretical values based on molecular formula predictions .
The potential applications of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one are diverse:
The imidazo[2,1-a]isoindol-5-one scaffold represents a structurally intricate class of nitrogen-fused tricyclic compounds that has garnered substantial interest in modern medicinal chemistry. Characterized by a bridged tetracyclic system comprising fused imidazole and isoindole rings with a central lactam moiety, this framework offers a three-dimensional complexity that enables diverse interactions with biological targets. The specific derivative 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (CAS# 5810-66-2) exemplifies this architecture, featuring a phenyl substituent at the 9b-position that critically influences its pharmacological profile [4] [5]. Its systematic name reflects the fusion pattern: the imidazole ring (positions 1-2-3) is annulated with the isoindole moiety, where the 9b-carbon forms the bridgehead bearing the phenyl group. This compound’s structural rigidity and chiral center (9b-position) render it a privileged scaffold for targeting challenging biological interfaces, particularly viral fusion proteins, as evidenced by recent antiviral research [2] [3].
The exploration of imidazo[2,1-a]isoindol-5-ones emerged from concerted efforts to develop novel antivirals against respiratory syncytial virus (RSV), a major pediatric pathogen lacking historically effective therapeutics. Early RSV inhibitor programs focused on benzodiazepines and benzimidazoles but encountered limitations in potency and pharmacokinetics. The pivotal breakthrough came with the identification of the imidazoisoindolone core as a superior chemotype capable of disrupting the RSV fusion (F) protein—a key viral entry mechanism [3]. Researchers optimized initial lead compounds through systematic scaffold modification, culminating in advanced derivatives like BTA9881, which features a pyridin-3-ylcarbonyl group at N1 and a 4-chlorophenyl at 9b [2]. The 9b-phenyl variant (CAS# 5810-66-2) served as a foundational intermediate in this evolutionary trajectory, enabling structure-activity relationship (SAR) studies that established the critical role of the 9b-aryl group for antiviral efficacy [2] [8]. Its commercial availability as a research chemical (e.g., Sigma-Aldrich PH005193) underscores its utility as a synthetic building block for generating analogs targeting RSV and other viruses [1] [4].
Structurally, 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one belongs to the bridged tetracyclic heterocycles with the following defining features:
Table 1: Structural Descriptors of 9b-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 5810-66-2 | [5] |
Molecular Formula | C₂₂H₁₇N₂O* (C16H13ClN2O for 8-Cl analog PH005193) | [4] [5] |
SMILES | O=C1N2C(C3=CC=CC=C3)(NCC2)C4=CC=CC=C41 (core) | [4] |
InChI | InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2 | [4] |
Ring System Type | Ortho-fused tricyclic (6-5-5): Benzene + Imidazole + Pyrrolidinone | [3] [8] |
Chirality | Chiral at 9b-position | [2] |
Note: Exact molecular weight depends on substituents; base scaffold C22H17N2O assumes unsubstituted phenyl. PH005193 (4-chloro variant) is C16H13ClN2O [4].
The primary therapeutic relevance of this scaffold lies in its potent and selective antiviral activity, specifically against respiratory syncytial virus (RSV). The mechanism involves inhibition of the RSV F glycoprotein-mediated fusion process, preventing viral entry into host cells [2] [3]. SAR studies reveal that:
Table 2: Key Biological Activities of Imidazo[2,1-a]isoindol-5-one Derivatives
Biological Activity | Mechanism/Target | Structural Requirements for Optimal Activity | Lead Compound Example |
---|---|---|---|
RSV Fusion Inhibition | Binds RSV F protein, blocking conformational changes required for membrane fusion | • (9bS) Configuration • 4-Cl or 4-CF₃ phenyl at 9b • Heteroaryl carbonyl (e.g., nicotinoyl) at N1 | BTA9881 [(9bS)-9b-(4-chlorophenyl)-1-(pyridin-3-ylcarbonyl) derivative] [2] |
Broad-Spectrum Antiviral Potential (Theoretical) | Structural mimicry of other viral fusion inhibitor pharmacophores | • Tunable 9b-aryl group • Varied N-acyl groups | Under investigation [3] [8] |
Beyond RSV, the scaffold’s rigidity and capacity for diverse substitution (at N1, C9b, and via aromatic ring functionalization) suggest potential against other viral targets reliant on class I fusion proteins. Patents disclose claims for related polycyclic compounds in treating infections caused by the Pneumovirinae subfamily and other enveloped viruses [3] [8]. While current research dominance is in antivirals, the scaffold’s presence in compound libraries for phenotypic screening hints at unexplored activities in other therapeutic areas like oncology or immunomodulation [1] [9].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2